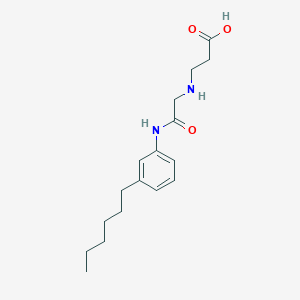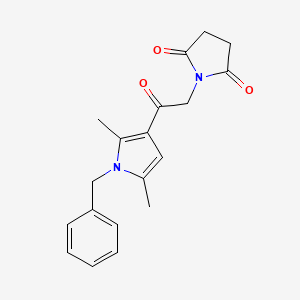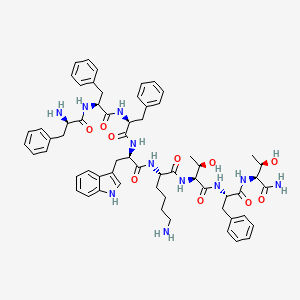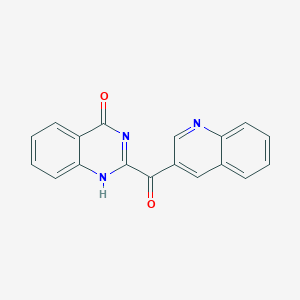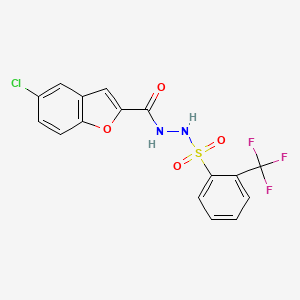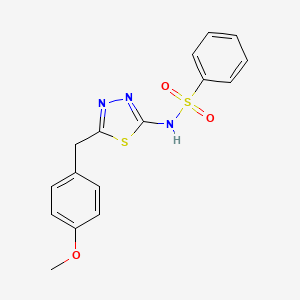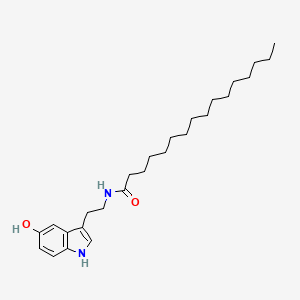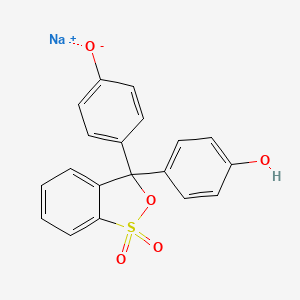
Phenol Red sodium salt
Overview
Description
Phenol Red sodium salt, also known as phenolsulfonphthalein sodium salt, is a water-soluble anionic fluorescent dye. It is widely used as a pH indicator in various scientific applications, particularly in cell culture media. The compound changes color depending on the pH of the solution, transitioning from yellow at pH 6.4 or below to red at pH 8.2 and above .
Mechanism of Action
Target of Action
Phenol Red Sodium Salt, also known as phenolsulfonphthalein or PSP , is primarily used as a pH indicator in cell biology laboratories . It is used to identify changes from neutral to acidic pH values in cell culture media . It can act as a weak estrogen, especially with human breast cancer cells .
Mode of Action
This compound’s mode of action is based on its pH-sensitive color change. It exhibits a gradual transition from yellow (at pH 6.4 or below) to red (at pH 8.2 or above) . This color change allows researchers to monitor pH changes in cell cultures .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to pH regulation. As cells grow and proliferate, the culture media progressively becomes more acidic as the cells consume nutrients and produce metabolites . This compound, acting as a pH indicator, allows for the visualization of these pH shifts .
Pharmacokinetics
This compound is slightly soluble in water (3 mg/ml) and in alcohol (4 mg/ml) . It is readily soluble in aqueous alkali hydroxides or carbonates, forming a red-colored solution . These properties impact its bioavailability in cell culture applications.
Result of Action
The primary result of this compound’s action is the visual indication of pH changes in cell culture media. This allows researchers to monitor the health of the culture and make necessary adjustments . Additionally, it has been found to act as a weak estrogen, especially in human breast cancer cells .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. Its color change is pH-dependent, occurring over the pH range of 6.8 to 8.2 . It is stable in air and its solubility varies with the solvent used . It is typically used in cell culture media at 11 mg/L .
Biochemical Analysis
Biochemical Properties
Phenol Red Sodium Salt plays a crucial role in biochemical reactions, particularly in maintaining pH balance in cell cultures . It does not interact directly with enzymes, proteins, or other biomolecules. Instead, it serves as a visual indicator of pH changes that can indirectly reflect metabolic activity .
Cellular Effects
This compound influences cell function primarily through its role as a pH indicator . Changes in pH can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound in tissue culture media can act as a weak estrogen, especially with human breast cancer cells .
Molecular Mechanism
The mechanism of action of this compound is based on its pH-sensitive color change . It does not bind to biomolecules or influence enzyme activity directly. Instead, it changes color in response to pH shifts caused by cellular metabolic activity .
Temporal Effects in Laboratory Settings
Over time, as cells grow and proliferate, the culture media progressively becomes more acidic as the cells consume nutrients and produce metabolites . This results in a color shift in the this compound from pink-red to orange and yellow, indicating a need to change the media .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of varying dosages of this compound in animal models. Its primary use is as a pH indicator in cell culture media .
Metabolic Pathways
This compound is not involved in any metabolic pathways. Its role is to indicate pH changes in the culture media, which can reflect the metabolic activity of the cells .
Transport and Distribution
This compound is typically added to the culture media and is not actively transported or distributed within cells or tissues . Its distribution is determined by the mixing of the culture media .
Subcellular Localization
This compound does not have a specific subcellular localization. It is present in the culture media outside the cells and does not enter cells or localize to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol Red sodium salt is synthesized by sulfonation of phenol followed by condensation with phthalic anhydride. The reaction typically involves heating phenol with sulfuric acid to form phenolsulfonic acid, which is then reacted with phthalic anhydride to form phenolsulfonphthalein. The sodium salt is obtained by neutralizing the resulting compound with sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Phenol Red sodium salt undergoes various chemical reactions, including:
Oxidation: Phenol Red can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Quinones derived from Phenol Red can be reduced back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol Red sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Commonly used in cell culture media to monitor pH changes.
Medicine: Employed in diagnostic assays to detect changes in pH and other biochemical parameters.
Industry: Used in the manufacturing of diagnostic kits and other products requiring pH monitoring.
Comparison with Similar Compounds
Phenol Red sodium salt is similar to other pH indicators such as:
- Bromothymol Blue
- Thymol Blue
- Bromocresol Purple
- Thymolphthalein
- Phenolphthalein
Uniqueness: this compound is unique due to its specific pH transition range (6.4 to 8.2) and its application in cell culture media. Unlike some other indicators, it can act as a weak estrogen, which is particularly relevant in studies involving human breast cancer cells .
Properties
CAS No. |
34487-61-1 |
|---|---|
Molecular Formula |
C19H14NaO5S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
InChI |
InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H; |
InChI Key |
XXCXGDSGVBROKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.[Na] |
Key on ui other cas no. |
34487-61-1 |
physical_description |
Red crystals; Soluble in water; [MSDSonline] |
Pictograms |
Irritant |
Related CAS |
93839-72-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Phenol Red Sodium Salt useful in photocatalysis?
A1: this compound serves as a model pollutant in photocatalysis research. Its degradation under UV-A light can be effectively measured, providing insights into a photocatalyst's efficiency. Studies demonstrate that a composite of Zinc Sulfide and Titanium Dioxide (ZnS-TiO2) exhibits superior photocatalytic activity compared to bare TiO2, TiO2-P25, and ZnS alone in degrading this compound [, ]. This enhanced activity is attributed to improved charge separation and reduced electron-hole recombination in the ZnS-TiO2 composite.
Q2: How does this compound behave in a memory device?
A2: Research shows this compound can function as the active layer in a Write-Once-Read-Many-Times (WORM) memory device []. When sandwiched between Gold (Au) and Indium Tin Oxide (ITO) electrodes, the device displays intriguing charge transport properties. Electron transport dominates under positive sweep voltages, while hole transport prevails under negative sweep voltages. This behavior is attributed to the distinct energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the this compound, as confirmed by Density Functional Theory (DFT) calculations.
Q3: How is the degradation of this compound confirmed in these studies?
A3: Researchers utilize Chemical Oxygen Demand (COD) measurements to confirm the mineralization of this compound during photocatalysis [, ]. COD measures the amount of oxygen required to oxidize organic compounds in a water sample, thus reflecting the extent of organic pollutant degradation. A decrease in COD values indicates successful breakdown and mineralization of this compound.
Q4: What spectroscopic techniques are used to characterize ZnS-TiO2 photocatalysts?
A4: To characterize the ZnS-TiO2 photocatalyst, researchers employed various spectroscopic techniques, including:
- Photoluminescence spectra (PL): Analyzes the electron-hole recombination behavior, providing insights into photocatalytic efficiency [].
Q5: Can you explain the dual mechanism proposed for the degradation of this compound under sunlight using the ZnS-TiO2 photocatalyst?
A5: While the studies don't delve into specific mechanistic details, the superior performance of ZnS-TiO2 is likely due to a synergistic effect between ZnS and TiO2 []. When exposed to sunlight, both ZnS and TiO2 absorb photons and generate electron-hole pairs. The presence of ZnS facilitates efficient charge separation, preventing rapid recombination of these charge carriers. These photogenerated electrons and holes then participate in redox reactions with adsorbed water and oxygen molecules, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive ROS subsequently attack and degrade this compound, leading to its mineralization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

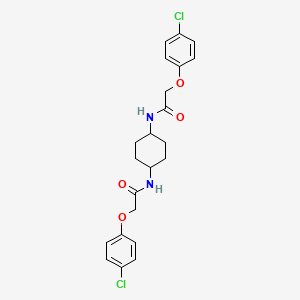
![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)
